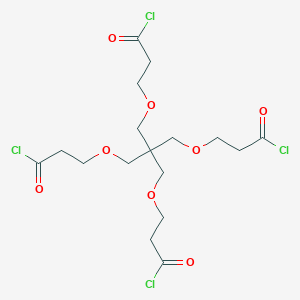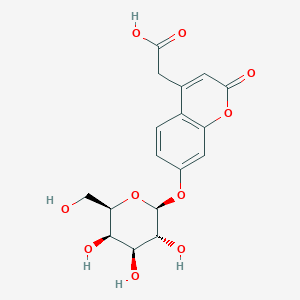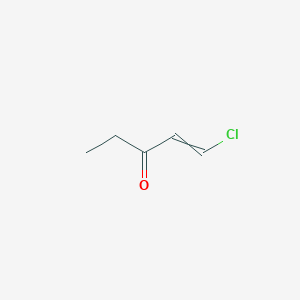
Pyridoxal hydrochloride
概要
説明
Pyridoxal hydrochloride is a derivative of pyridoxal, which is one of the forms of vitamin B6. It is a compound that has been extensively studied due to its biological significance and its role as a cofactor in various enzymatic reactions. The hydrochloride form increases its solubility, making it useful in various chemical and biological applications.
Synthesis Analysis
The synthesis of pyridoxal derivatives and related compounds has been a subject of interest in several studies. A novel method for synthesizing 1-aryl-substituted furopyridines from pyridoxal has been developed, utilizing hydrochloric acid as a catalyst, which suggests a potential pathway for the synthesis of pyridoxal hydrochloride . Additionally, the synthesis of chiral pyridoxal analogs with a branched "ansa chain" has been achieved, indicating the versatility of pyridoxal chemistry and the potential for creating diverse derivatives .
Molecular Structure Analysis
The molecular structure of pyridoxal hydrochloride and its derivatives has been explored through the synthesis of Schiff bases and their copper(II) complexes. The crystal structures of these complexes have been determined, providing insight into the coordination chemistry of pyridoxal-derived ligands .
Chemical Reactions Analysis
Pyridoxal and its analogs participate in various chemical reactions. For instance, pyridoxamines with hydrophobic side chains have been shown to catalyze transamination reactions, highlighting the reactivity of pyridoxal derivatives . The synthesis of pyridoimidazoquinoxalines from pyridines also demonstrates the reactivity of pyridine derivatives, which could be related to the chemistry of pyridoxal hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoxal hydrochloride can be inferred from studies on its analogs and derivatives. For example, the synthesis of pyridoxal analogs and the study of their UV absorption spectra provide information on the photophysical properties of these compounds . The formation of pyridoxine 5′-phosphate from precursors in the vitamin B6 biosynthesis pathway also sheds light on the chemical behavior of pyridoxal-related compounds in biological systems .
科学的研究の応用
Pharmaceutical Formulation : Pyridoxal hydrochloride's compatibility with different tableting excipients was investigated, identifying both stabilizing and destabilizing interactions. For instance, cellulose derivatives and colloidal silicone dioxide were found to stabilize pyridoxal hydrochloride by functioning as moisture scavengers. Conversely, mannitol, lactose, and corn starch showed chemical incompatibilities (Durig & Fassihi, 1993).
Chemical Sensing : Pyridoxal hydrochloride was used to synthesize a chemosensor for visually detecting copper ions, showing a color change from colorless to yellow in the presence of Cu2+. This sensor was also applicable in bioimaging, demonstrating its utility in both environmental and biological contexts (Yin, Qu, & Huo, 2014).
Nutritional Additive in Animal Feed : As a form of vitamin B6, pyridoxine hydrochloride (pyridoxal hydrochloride) plays a crucial role in the metabolism of proteins, fatty acids, carbohydrates, and in neuroprotection. It is considered safe and effective as a nutritional additive in animal feed (Mézes, 2010).
Microbiology : Pyridoxal hydrochloride enhanced the recovery of nutritionally deficient streptococci when added to horse blood agar, making it a useful medium for microbial isolation and culture (Gill & Williams, 1988).
Molecular Chemistry : Pyridoxal hydrochloride is often used in the synthesis of functionalized derivatives due to its stability compared to free pyridoxal. This stability is crucial for creating monoand bis-azomethines of pyridoxal, which have significant biological activity (Kibardina et al., 2015).
Red Blood Cell Research : Pyridoxal phosphate, derived from pyridoxal, has been used as a probe for studying the outer and inner surfaces of red blood cells, aiding in understanding cell membrane protein interactions (Cabantchik, Balshin, Breuer, & Rothstein, 1975).
作用機序
Target of Action
Pyridoxal hydrochloride, also known as Vitamin B6, is primarily targeted towards amino acid metabolism . It is converted in the body to pyridoxal phosphate , which acts as a coenzyme for the synthesis of amino acids, neurotransmitters such as serotonin and norepinephrine, sphingolipids, and aminolevulinic acid .
Mode of Action
Pyridoxal hydrochloride is the precursor to pyridoxal phosphate. This conversion is crucial as pyridoxal phosphate is involved in a wide range of biochemical reactions . It plays a significant role in the metabolism of amino acids and glycogen , the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . It also aids in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Biochemical Pathways
Pyridoxal hydrochloride impacts several biochemical pathways. It is involved in the amino acid trans-sulfuration pathway that degrades homocysteine to taurine and hypotaurine . It also plays a role in fatty acid metabolism, neurotransmitter synthesis, glucose and lipid metabolism . Furthermore, it participates in regulating immune function and even in gene expression .
Pharmacokinetics
It is known that pyridoxine is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for various biochemical reactions . The conversion of pyridoxine to its active form occurs in the liver, with the active vitamin being released into circulating blood . Circulating pyridoxal phosphate is bound to serum albumin, and small amounts can be stored in liver and muscle tissue .
Result of Action
The result of pyridoxal hydrochloride’s action is the facilitation of numerous biochemical reactions. It aids in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . It also helps in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Action Environment
The action of pyridoxal hydrochloride can be influenced by environmental factors. For instance, the parenteral formulation of pyridoxal hydrochloride has a pH of 2.0–3.8 and can degrade when exposed to light . Moreover, the form of Vitamin B6 in basal media is important because the aldehydes, pyridoxal and pyridoxal phosphate, are chemically reactive with primary amines . Any media which contains pyridoxal or pyridoxal phosphate is chemically unstable .
Safety and Hazards
将来の方向性
Pyridoxal hydrochloride is used to treat or prevent vitamin B6 deficiency and to treat a certain type of anemia (lack of red blood cells) . It is also used in combination with Doxylamine for the treatment of nausea and vomiting in pregnancy . Further studies are needed to confirm the potential therapeutic role of B6 .
特性
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXJFJNDJXENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058774 | |
| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Pyridoxal hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Pyridoxal hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridoxal hydrochloride | |
CAS RN |
65-22-5 | |
| Record name | Pyridoxal, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDOXAL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1416KF0QBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pyridoxal hydrochloride contribute to the growth of Granulicatella adiacens?
A1: Granulicatella adiacens requires specific nutrients for growth, including pyridoxal. Pyridoxal hydrochloride can be incorporated into blood agar plates (BAPs) as a growth supplement. When present, G. adiacens can grow independently on these plates, eliminating the need for satellitism around Staphylococcus aureus streaks, which is typically used to provide necessary nutrients. []
Q2: Can the composition of blood agar plates influence the growth and satellitism testing of Granulicatella adiacens?
A2: Yes, the presence of specific nutrients like thioketone in some BAPs can support the independent growth of G. adiacens, leading to false-negative results in satellitism testing. []
Q3: Does pyridoxal hydrochloride affect prolactin release?
A3: Studies in male rats suggest that pyridoxal hydrochloride itself might not suppress prolactin release. This contrasts with pyridoxine hydrochloride, another form of vitamin B6, which has demonstrated partial inhibition of prolactin release, possibly through a mechanism not involving dopamine. []
Q4: What is the molecular formula and weight of pyridoxal hydrochloride?
A4: The molecular formula of pyridoxal hydrochloride is C8H9NO3·HCl, and its molecular weight is 203.62 g/mol. [, ]
Q5: What spectroscopic techniques are useful for characterizing pyridoxal hydrochloride and its derivatives?
A5: Various techniques like X-ray crystallography, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to characterize pyridoxal hydrochloride and its derivatives. [, , , , ]
Q6: What happens to pyridoxal hydrochloride in alcoholic solutions over time?
A6: Pyridoxal hydrochloride undergoes solvolysis in alcohols, forming pyridoxal monomethylacetal. This reaction follows first-order kinetics and is significantly influenced by pH. The reaction rate is enhanced in acidic conditions and retarded by the addition of a base. This phenomenon is responsible for the "aging" of alcoholic solutions of pyridoxal hydrochloride, leading to inconsistent kinetic data in reactions with amino acids. []
Q7: How does the addition of pyridoxal hydrochloride to chitosan affect its metal-binding properties?
A7: Modifying chitosan with pyridoxal hydrochloride enhances its metal binding capacity. The resulting derivative shows increased binding affinity for Cu2+ and Pb2+ compared to unmodified chitosan. []
Q8: Does pretreatment with pyridoxal hydrochloride influence the outcome of corneal cross-linking (CXL)?
A8: Yes, pretreatment of rabbit and shark corneas with pyridoxal hydrochloride before CXL results in significantly enhanced corneal stiffening. This finding suggests the potential involvement of pyridoxal hydrochloride in the cross-linking process, possibly through the formation of Advanced Glycation End products (AGEs). []
Q9: What is the role of pyridoxal hydrochloride in benzaldehyde oxidation by Desulfovibrio strains?
A9: Desulfovibrio strains can utilize various benzaldehydes, including pyridoxal hydrochloride, as electron donors during sulfate reduction. This process leads to the oxidation of pyridoxal hydrochloride. []
Q10: How can Density Functional Theory (DFT) contribute to the study of pyridoxal hydrochloride derivatives?
A10: DFT calculations can be used to determine the molecular structure, donor properties of individual atoms, and UV-Vis transitions of pyridoxal hydrochloride derivatives. These calculations provide valuable insights into the electronic structure and properties of these compounds. []
Q11: How do structural modifications of pyridoxal hydrochloride influence its corrosion inhibition efficiency on mild steel?
A11: Comparative studies on pyridoxal hydrochloride, pyridoxol hydrochloride, and 2-benzoyl pyridine revealed that the structure of these vitamin B6 derivatives impacts their corrosion inhibition efficiency on mild steel. 2-Benzoyl pyridine showed superior inhibition compared to the other two compounds. []
Q12: How does UV irradiation affect the stability of pyridoxal hydrochloride in apple juice?
A12: UV-C irradiation of apple juice at disinfection doses can lead to significant reductions in the concentration of pyridoxal hydrochloride, impacting the nutritional quality of the juice. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





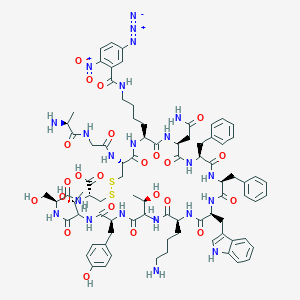

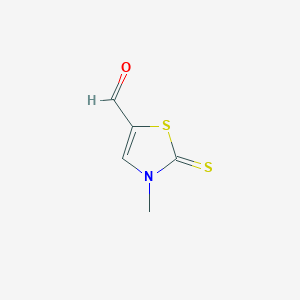
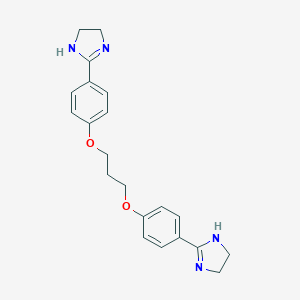

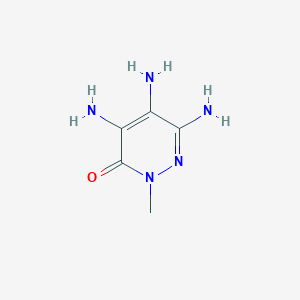


![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
